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molecular formula C14H18N2O5 B1298052 Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate CAS No. 53241-90-0

Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate

Cat. No. B1298052
M. Wt: 294.3 g/mol
InChI Key: FJDMNLFVZHBIHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07691850B2

Procedure details

Dowtherm A (Fluka, 500 mL) was brought to boiling (250° C.) in a 2 L 3-neck flask fitted with a still-head and a reflux condenser. 2-[(6-Methoxypyridin-3-ylamino)methylene]malonic acid diethyl ester (100 g, 0.34 mole) was added portionwise over 5 min. The solution was heated at reflux for an additional 15 min, allowing some solvent to distil over. The resulting solution was cooled to RT and diluted with hexanes (750 mL). The mixture was cooled in ice for 1 hr, then the brown solid was filtered off, washed with hexanes, and dried under vacuum to afford the title compound (61.72 g, 73%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:21])[C:5](=[CH:11][NH:12][C:13]1[CH:14]=[N:15][C:16]([O:19][CH3:20])=[CH:17][CH:18]=1)[C:6]([O:8][CH2:9][CH3:10])=[O:7])C>C1C=CC(C2C=CC=CC=2)=CC=1.C1C=CC(OC2C=CC=CC=2)=CC=1>[CH2:9]([O:8][C:6]([C:5]1[C:4](=[O:21])[C:14]2[C:13](=[CH:18][CH:17]=[C:16]([O:19][CH3:20])[N:15]=2)[NH:12][CH:11]=1)=[O:7])[CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)=CNC=1C=NC(=CC1)OC)=O
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(250° C.)
CUSTOM
Type
CUSTOM
Details
fitted with a still-head and a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for an additional 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
to distil over
ADDITION
Type
ADDITION
Details
diluted with hexanes (750 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in ice for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the brown solid was filtered off
WASH
Type
WASH
Details
washed with hexanes
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=CNC2=CC=C(N=C2C1=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 61.72 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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